1,3-Dichloro-5-isopropylbenzene
Overview
Description
1,3-Dichloro-5-isopropylbenzene is a chemical compound with the CAS Number: 65432-04-41. It has a molecular weight of 189.081 and is a liquid at room temperature1. It is stored at a temperature between 2-8°C1.
Synthesis Analysis
The synthesis of 1,3-Dichloro-5-isopropylbenzene is not explicitly mentioned in the search results. However, it is known that dichlorobenzenes can be synthesized through electrophilic aromatic substitution reactions2.Molecular Structure Analysis
The molecular formula of 1,3-Dichloro-5-isopropylbenzene is C9H10Cl23. The InChI code is 1S/C9H10Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H31. The molecule contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring3.
Chemical Reactions Analysis
The specific chemical reactions involving 1,3-Dichloro-5-isopropylbenzene are not detailed in the search results. However, benzene derivatives like this compound typically undergo electrophilic substitution reactions2.Physical And Chemical Properties Analysis
1,3-Dichloro-5-isopropylbenzene has a density of 1.2±0.1 g/cm34. It has a boiling point of 209.6±20.0 °C at 760 mmHg4. The compound is a liquid at room temperature1. It has a molar refractivity of 50.2±0.3 cm34.Scientific Research Applications
Structural and Computational Analysis
1,3-Dichloro-5-isopropylbenzene has been studied in the context of molecular interactions and structures. For instance, the close contacts and intermolecular energies in the structures of related compounds like 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene have been compared, highlighting the effect of halogen atom size on nonbonded interactions (Bosch, E., Bowling, N. P., & Speetzen, E. D., 2022).
Catalysis and Chemical Reactions
1,3-Dichloro-5-isopropylbenzene is relevant in catalysis and various chemical reactions. For instance, studies have shown its role in the highly selective separation of isopropylbenzene and α-methylstyrene via vapor- and liquid-phase adsorptions (Zhu, W., Li, E., & Huang, F., 2021). Additionally, its oxidation has been mediated at low temperatures using catalysts like NHPI/Fe(acac)3/Phen (Kuznetsova, N. et al., 2021).
Material Synthesis and Characterization
In material science, 1,3-Dichloro-5-isopropylbenzene plays a role in the synthesis and characterization of various materials. For example, the synthesis of hierarchically structured zeolites with variable Si/Al ratios has been explored using this compound (He, X. et al., 2016).
Process Optimization
The compound is also used in process optimization. Studies have focused on optimizing the structure and energy of processes like the phenol and acetone separation process using isopropylbenzene as an entrainer (Romanova, N. A., & Leontiev, V. S., 2017).
Vibrational Energy Study
Research has been conducted on controlling vibrational energy flow in liquid alkylbenzenes, including isopropylbenzene, using ultrafast infrared Raman spectroscopy (Pein, B., Sun, Y., & Dlott, D., 2013).
Safety And Hazards
The compound is classified under the GHS07 pictogram1. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces56.
Future Directions
1,3-Dichloro-5-isopropylbenzene is a versatile chemical compound used in various scientific research applications7. Its unique properties make it suitable for the synthesis of novel materials and pharmaceuticals, contributing to advancements in diverse fields7.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a subject matter expert.
properties
IUPAC Name |
1,3-dichloro-5-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALJWFYGLWQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431538 | |
Record name | 1,3-Dichloro-5-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-isopropylbenzene | |
CAS RN |
65432-04-4 | |
Record name | 1,3-Dichloro-5-isopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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